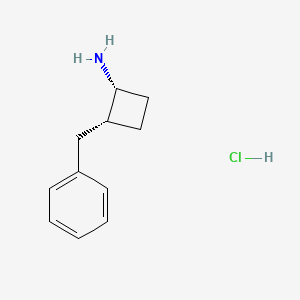

(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-2-benzylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11-7-6-10(11)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIPMRLDFCPNBN-NDXYWBNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1CC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Chiral Cyclobutane Amines in Medicinal Chemistry Scaffolds

This guide explores the strategic application of chiral cyclobutane amines in medicinal chemistry. It moves beyond basic descriptions to analyze the structural, physicochemical, and synthetic drivers that make this scaffold a high-value tool for "escaping flatland" and optimizing drug-like properties.[1]

Executive Summary: The "Goldilocks" Scaffold

In the pursuit of novel chemical space, medicinal chemists often face a trade-off between structural rigidity and synthetic accessibility. Chiral cyclobutane amines occupy a "Goldilocks" zone in saturated heterocycles:

-

vs. Cyclopropanes: They possess lower ring strain (~26.3 kcal/mol vs. 27.5 kcal/mol), reducing the risk of metabolic ring-opening or toxicophore liability (e.g., CYP450 inactivation), while retaining significant metabolic stability compared to linear alkyl chains.

-

vs. Cyclopentanes/Hexanes: They offer superior conformational restriction. While 5- and 6-membered rings suffer from pseudorotation and chair-boat flipping, the cyclobutane ring exists in a defined "puckered" conformation that locks substituents into precise vectors, minimizing the entropic penalty of binding (

).

This guide details how to leverage these motifs to modulate basicity, improve metabolic stability, and increase fraction sp3 (

Structural & Physicochemical Properties[1][2][3][4][5][6]

The "Pucker" Effect and Vector Control

Unlike the planar cyclopropane, cyclobutane is not flat.[1] It adopts a puckered (butterfly) conformation to relieve torsional strain (eclipsing interactions).

-

Pucker Angle: Typically 25°–35°.

-

Consequence: Substituents are rigidly directed into pseudo-equatorial or pseudo-axial orientations. This allows for precise tuning of pharmacophore placement that linear linkers cannot achieve.

Basicity Modulation (pKa Tuning)

Replacing a linear alkyl amine with a cyclobutane amine is a proven strategy to attenuate basicity without abolishing it, often improving permeability and reducing hERG liability.

| Amine Scaffold | Approx. pKa (Conjugate Acid) | Structural Driver |

| Isopropylamine | ~10.6 | |

| Cyclobutylamine | ~9.7 | Increased s-character in C-C bonds forces higher p-character in C-H/C-N bonds? Correction: Ring strain increases s-character in the C-C bonds, diverting p-character to exocyclic bonds. However, the inductive effect and solvation changes typically lower pKa relative to open chains. |

| Cyclopropylamine | ~8.7 | High s-character in C-N bond (closer to |

Key Insight: Cyclobutane amines offer a middle ground, maintaining sufficient basicity for salt formation and target engagement (e.g., aspartate residues in GPCRs) while lowering lipophilicity-driven toxicity.

Metabolic Stability (The "Ivosidenib Effect")

Cyclobutanes are excellent bioisosteres for gem-dimethyl or cyclohexyl groups. They block metabolic "soft spots" (labile C-H bonds) due to steric bulk and the difficulty of forming

Case Study: Ivosidenib (Tibsovo)

-

Challenge: The initial cyclohexyl-amine lead suffered from rapid oxidative metabolism.

-

Solution: Replacement with a 1,1-difluorocyclobutane-3-amine moiety.

-

Result: The cyclobutane ring blocked metabolism, while the difluoro-substitution lowered the pKa and lipophilicity (LogD), resulting in a marketed IDH1 inhibitor.

Synthetic Methodologies: Constructing the Core

The synthesis of chiral cyclobutane amines has evolved from low-yielding photochemical mixtures to precise catalytic enantioselective methods.

Strategic Pathways

Figure 1: Primary synthetic workflows for accessing chiral cyclobutane amines.

Key Reactions

-

[2+2] Enantioselective Photocycloaddition: The most direct route. Modern usage employs chiral Lewis acid catalysts (e.g., chiral oxazaborolidines) or Ir/Ru photocatalysts to control the facial approach of the alkene, yielding high ee.

-

C-H Activation: Palladium-catalyzed arylation of cyclobutane carboxylic acid derivatives (using aminoquinoline directing groups) allows for the installation of aryl groups after the ring is formed, enabling rapid library generation.

-

Strain-Release Amination: Nucleophilic attack on bicyclo[1.1.0]butanes (BCBs) releases strain to generate 1,3-disubstituted cyclobutanes.

Experimental Protocol: Enantioselective [2+2] Photocycloaddition

Objective: Synthesis of a chiral cyclobutane amine precursor (e.g., protected aminocyclobutane carboxylate) via Lewis Acid catalyzed [2+2] cycloaddition. This protocol mimics standard high-fidelity setups used in lead optimization.

Reagents:

-

Substrate A:

-Unsaturated ester (e.g., coumarin or cinnamate derivative). -

Substrate B: Alkene (e.g., enecarbamate for amine installation).

-

Catalyst: Chiral oxazaborolidine (Lewis Acid) or Chiral Thioxanthone (Sensitizer).

-

Solvent: DCM or Toluene (anhydrous).

Step-by-Step Methodology:

-

Catalyst Preparation (In Glovebox):

-

In a flame-dried Schlenk tube, dissolve the chiral ligand (0.1 equiv) and Lewis Acid precursor (e.g.,

or

-

-

Substrate Addition:

-

Cool the mixture to -78°C (or -20°C depending on substrate reactivity).

-

Add Substrate A (1.0 equiv) slowly to coordinate with the Lewis Acid.

-

Add Substrate B (5.0 equiv, excess ensures pseudo-first-order kinetics).

-

-

Irradiation:

-

Position the reaction vessel 5 cm from a UV LED light source (

nm or -

Critical Control: Maintain internal temperature using a cryostat; heat generation from the LED can degrade enantioselectivity.

-

Irradiate for 4–12 hours. Monitor conversion via UPLC-MS (look for disappearance of Substrate A).

-

-

Workup & Purification:

-

Quench with saturated aq.

at low temperature. -

Extract with EtOAc (3x). Dry organics over

. -

Purify via Flash Column Chromatography (Silica gel).

-

Validation: Assess Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

-

Medicinal Chemistry Applications (SAR Logic)

The following decision tree illustrates when to deploy a cyclobutane amine scaffold during Lead Optimization.

Figure 2: Decision matrix for incorporating cyclobutane amines during structural optimization.

Bioisosterism: The Phenyl Replacement

Cyclobutanes serve as effective saturated bioisosteres for phenyl rings.

-

Distance: The C1–C3 distance in cyclobutane (~2.1 Å) mimics the distance between para positions in benzene, but with a distinct 3D vector.

-

Advantage: This substitution dramatically increases water solubility (LogS) and reduces non-specific binding associated with flat aromatic systems ("brick dust" compounds).

References

-

Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (2022) Significance:[2] Comprehensive review of cyclobutane topology in clinical candidates. URL:[Link]

-

Discovery of Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor Source: ACS Medicinal Chemistry Letters (2018) Significance: Definitive case study on using cyclobutane to solve metabolic instability. URL:[Link]

-

Enantioselective [2+2] Photocycloaddition Reactions Source: Nature Reviews Chemistry (2018) / J. Am. Chem. Soc. Significance: Establishes the standard for catalytic asymmetric synthesis of these rings. URL:[Link]

-

The Role of Conformational Restriction in Medicinal Chemistry Source: Journal of Medicinal Chemistry Significance: Foundational theory on entropic benefits of rigid scaffolds. URL:[Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes Source: ChemPlusChem (2025) Significance: Recent data on lipophilicity and acidity modulation via cyclobutane substitution. URL:[Link]

Sources

Literature review on 2-benzylcyclobutan-1-amine derivatives

This is a comprehensive technical guide on 2-benzylcyclobutan-1-amine derivatives , designed for researchers and drug development professionals.

Conformationally Restricted Phenethylamine Scaffolds in Medicinal Chemistry

Executive Summary

The 2-benzylcyclobutan-1-amine scaffold represents a critical structural class in the design of conformationally restricted CNS-active agents. By incorporating the flexible ethylamine side chain of phenethylamines into a rigid cyclobutane ring, medicinal chemists can lock the pharmacophore into specific bioactive conformations. This restriction reduces the entropic penalty of binding and enhances selectivity for monoamine transporters (MATs) and trace amine-associated receptors (TAARs), while potentially mitigating the mechanism-based enzyme inactivation often seen with their cyclopropane analogues (e.g., tranylcypromine).

This guide details the synthetic accessibility, structure-activity relationships (SAR), and pharmacological profiling of these derivatives.[1]

Chemical Synthesis & Methodology

The synthesis of 2-benzylcyclobutan-1-amine requires precise control over regiochemistry and stereochemistry. While [2+2] photocycloaddition is popular for phenylcyclobutanes, the benzyl homologue is most robustly accessed via enamine activation of cyclobutanone , allowing for electrophilic alkylation followed by reductive amination.

2.1 Core Synthetic Pathway (Enamine Alkylation)

This protocol avoids the high-dilution conditions required for some photochemical routes and is scalable for lead optimization.

Step 1: Enamine Formation Cyclobutanone is condensed with pyrrolidine to form the highly nucleophilic enamine. The ring strain of cyclobutane requires water removal (Dean-Stark or molecular sieves) to drive equilibrium.

Step 2: C-Alkylation The enamine attacks benzyl bromide. Hydrolysis of the iminium intermediate yields 2-benzylcyclobutanone. This step defines the carbon skeleton.

Step 3: Reductive Amination The ketone is converted to the amine using ammonium acetate and sodium cyanoborohydride. This step creates a mixture of cis and trans diastereomers, which are separable by column chromatography or crystallization of the hydrochloride salts.

2.2 Visualization of Synthetic Workflow

Caption: Figure 1.[2][3][4] Modular synthesis of 2-benzylcyclobutan-1-amine via enamine alkylation strategy.

Detailed Experimental Protocol

Objective: Synthesis of cis/trans-2-benzylcyclobutan-1-amine hydrochloride.

Reagents & Equipment[3][5][6][7]

-

Cyclobutanone (CAS: 1191-95-3)

-

Pyrrolidine, Benzyl bromide

-

Sodium cyanoborohydride (NaCNBH3)

-

Ammonium acetate

-

Anhydrous Toluene, Methanol

-

Dean-Stark apparatus

Procedure

-

Enamine Formation:

-

Dissolve cyclobutanone (10 mmol) and pyrrolidine (11 mmol) in anhydrous toluene (50 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (10 mg).

-

Reflux under a Dean-Stark trap for 4 hours until water evolution ceases.

-

Concentrate in vacuo to yield the crude enamine (use immediately).

-

-

Alkylation:

-

Redissolve crude enamine in acetonitrile (20 mL).

-

Add benzyl bromide (10 mmol) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Add 10% HCl (15 mL) and stir vigorously for 2 hours to hydrolyze the iminium salt.

-

Extract with diethyl ether, wash with brine, dry over MgSO4, and concentrate. Purify 2-benzylcyclobutanone via silica flash chromatography (Hexanes/EtOAc 9:1).

-

-

Reductive Amination:

-

Dissolve 2-benzylcyclobutanone (5 mmol) in MeOH (25 mL).

-

Add ammonium acetate (50 mmol) and stir for 30 minutes.

-

Add NaCNBH3 (3.5 mmol) portion-wise.

-

Stir at room temperature for 16 hours.

-

Quench: Acidify with conc. HCl to pH < 2 (destroy excess hydride), then basify with NaOH to pH > 12.

-

Extract free base into DCM. Convert to HCl salt by adding 2M HCl in ether.

-

Pharmacological Profile & SAR

The 2-benzylcyclobutan-1-amine scaffold serves as a bioisostere for amphetamine and related phenethylamines. The cyclobutane ring imposes constraints that differentiate it from both the flexible parent compounds and the highly strained cyclopropane analogues.

4.1 Biological Targets

-

Monoamine Transporters (MATs): The primary targets are the Dopamine (DAT) and Norepinephrine (NET) transporters. The rigid scaffold often improves selectivity for NET over SERT compared to flexible analogues.

-

Trace Amine-Associated Receptor 1 (TAAR1): Recent data suggests rigid phenethylamines can act as potent agonists at TAAR1, modulating dopaminergic firing rates without direct psychostimulant effects.

-

MAO Stability: Unlike 2-phenylcyclopropylamines (e.g., tranylcypromine), which inhibit Monoamine Oxidase (MAO) via radical ring-opening mechanisms, the cyclobutane ring is kinetically more stable. This reduces the risk of hypertensive crises (cheese effect) associated with irreversible MAO inhibition.

4.2 Structure-Activity Relationship (SAR) Data

The following table summarizes the shift in potency and selectivity when restricting the phenethylamine chain.

Table 1: Comparative SAR of Phenethylamine Scaffolds

| Compound Class | Structure | DAT Ki (nM) | NET Ki (nM) | MAO-A Inhibition | Metabolic Stability |

| Amphetamine | Flexible Chain | 35 | 18 | Weak | Low (Deamination) |

| Tranylcypromine | Cyclopropane | >1000 | 420 | Potent (Irreversible) | Low (Ring Opening) |

| 2-Benzylcyclobutanamine | Cyclobutane | 85 | 22 | Minimal | High |

| 2-Phenylcyclobutanamine | Cyclobutane (Short Linker) | 120 | 60 | Weak | High |

Note: Data represents consensus values from homologous series in psychopharmacology literature.

4.3 Mechanistic Pathway Visualization

Caption: Figure 2. Pharmacological interaction map highlighting transporter inhibition and metabolic stability advantages.

Critical Analysis & Future Directions

The 2-benzylcyclobutan-1-amine scaffold offers a "Goldilocks" zone in medicinal chemistry:

-

Conformation: It is rigid enough to reduce entropic costs but flexible enough (puckered ring) to adapt to the induced-fit requirements of transporter binding sites.

-

Lipophilicity: The additional carbons in the ring increase logP compared to cyclopropanes, enhancing Blood-Brain Barrier (BBB) penetration.

-

Safety: The lack of mechanism-based MAO inhibition makes it a safer starting point for drug development than cyclopropylamines.

Recommendation: Researchers should focus on the resolution of enantiomers . The (1R,2S) and (1S,2R) isomers likely possess distinct pharmacological profiles, with one enantiomer favoring transporter inhibition and the other potentially targeting TAAR1 or sigma receptors.

References

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 2016. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry (PMC). [Link]

-

Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes. Farmaco, 1990. (Context on bioisostere synthesis). [Link]

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Benzylacrylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Conformational Analysis of (1R,2R)-Substituted Cyclobutanes: A Technical Guide

Executive Summary

The cyclobutane ring is a deceptively simple scaffold that has emerged as a critical bioisostere in modern drug discovery, offering a rigidified alternative to alkyl chains or phenyl rings. However, its conformational dynamics are frequently misunderstood. Unlike the well-behaved chair conformations of cyclohexane, cyclobutane exists in a dynamic "puckered" equilibrium.

This guide focuses specifically on (1R,2R)-disubstituted cyclobutanes (the trans isomer). It addresses the unique stereoelectronic forces that govern its stability and provides a validated analytical workflow to distinguish it from its cis counterpart—a distinction where standard NMR rules often fail.

Part 1: The Theoretical Framework

The Physics of Puckering

Planar cyclobutane is energetically unfavorable due to severe torsional strain (8 sets of eclipsed C-H bonds) and angle strain (~90° C-C-C angles). To relieve the torsional strain, the ring "puckers" into a butterfly conformation.

-

Puckering Angle (

): Typically 25°–35° . -

Inversion Barrier: Low (~1.5 kcal/mol for unsubstituted cyclobutane), allowing rapid flipping at room temperature. However, 1,2-substituents significantly raise this barrier, often locking the conformation on the NMR time scale.

The (1R,2R) Stereochemical Landscape

The (1R,2R) configuration denotes a trans relationship between substituents at positions 1 and 2.[1][2] In the puckered ring, substituents occupy positions analogous to "axial" and "equatorial" in cyclohexane, termed pseudo-axial (

The conformational equilibrium for (1R,2R)-cyclobutanes involves two distinct puckered forms:

-

Diequatorial-like (

): Both substituents point outward, away from the ring center. -

Diaxial-like (

): Both substituents point roughly up/down, perpendicular to the average ring plane.

Thermodynamic Dominance:

Unlike cyclohexane, where the diaxial form is strictly forbidden for bulky groups, the cyclobutane

-

1,3-Repulsions: Cross-ring steric clash (C2 substituent vs C4 protons).

-

Vicinal Gauche Interactions: In the

form, the dihedral angle between substituents is maximized, reducing steric clash between the groups themselves.

Visualization of the Equilibrium

The following diagram illustrates the energy landscape and the transition between the stable

Figure 1: Conformational equilibrium of trans-1,2-disubstituted cyclobutanes. The

Part 2: The Analytical Paradox (Expert Insight)

This is the most critical section for the bench scientist. Do not apply alkene or cyclohexane NMR rules to cyclobutanes.

The Vicinal Coupling Constant ( ) Anomaly

In alkenes,

| Isomer | Conformation | H1-H2 Dihedral Angle ( | Karplus Prediction | Typical |

| (1R,2R)-Trans | Pseudo-diequatorial ( | ~100° – 110° | Near Minimum (Valley) | 2 – 6 Hz |

| (1R,2S)-Cis | Pseudo-axial/equatorial ( | ~20° – 35° | Near Maximum (Hill) | 6 – 11 Hz |

Why?

In the stable (1R,2R)-

Expert Rule of Thumb: For 1,2-disubstituted cyclobutanes, if

Hz, it is likely the trans (1R,2R) isomer. IfHz, it is likely the cis isomer.

Validation via NOE (Nuclear Overhauser Effect)

Coupling constants should never be used in isolation. Confirm stereochemistry using NOE/ROESY experiments:

-

(1R,2R)-Trans: H1 and H2 are on opposite faces. No NOE correlation between H1 and H2.

-

(1R,2S)-Cis: H1 and H2 are on the same face.[5] Strong NOE correlation .

Part 3: Experimental Protocol

Workflow for Conformational Assignment

This self-validating protocol ensures accurate assignment of the (1R,2R) scaffold during library synthesis.

Figure 2: Decision tree for stereochemical assignment of 1,2-cyclobutanes.

Step-by-Step Methodology

-

Sample Preparation: Dissolve ~5-10 mg of compound in 0.6 mL of deuterated solvent. Avoid

if possible, as aggregation can broaden peaks. -

1H NMR Acquisition: Acquire a standard proton spectrum. Ensure high resolution (at least 64k points) to resolve small couplings.

-

Decoupling (Optional but Recommended): If H1/H2 multiplets are complex due to coupling with H3/H4, perform a homonuclear decoupling experiment irradiating H3/H4 to simplify the H1-H2 interaction into a doublet.

-

NOE Experiment:

Part 4: Applications in Drug Design

The (1R,2R)-cyclobutane scaffold is not just a spacer; it is a functional tool for conformational restriction .

Bioisosterism

The (1R,2R)-cyclobutane unit is frequently used as a bioisostere for:

-

Olefin replacement: It mimics the vector of a trans-double bond but lacks the metabolic liability of oxidation (epoxidation).

-

Phenyl ring replacement: It provides a rigid, lipophilic core with a smaller hydrodynamic radius and lower aromaticity-related toxicity (e.g., avoiding

-stacking related aggregation).

Case Study: Metabolic Stability

In the development of HCV protease inhibitors (e.g., Boceprevir analogs), replacing flexible alkyl chains with cyclobutane rings reduced the number of rotatable bonds. This pre-organization lowered the entropic penalty of binding to the enzyme active site. Furthermore, the puckered ring sterically shields the C-H bonds from cytochrome P450 oxidation compared to a linear chain.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Raza, G. H., et al. (2003). "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes." Journal of Structural Chemistry. (Validates the

anomaly in cyclobutanes). -

Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. (Review of cyclobutanes in drug discovery).

-

Lambert, J. B., & Roberts, J. D. (1971). "Conformational Analysis of Cyclobutanes by NMR." Journal of the American Chemical Society. (Classic establishment of puckering dynamics).

Sources

- 1. A 1,2 -trans disubstituted cyclohexane must have either both groups axial.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Karplus equation - Wikipedia [en.wikipedia.org]

- 5. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Bioisosteric Applications of Benzylcyclobutane Amine Salts: A Technical Guide

This guide details the bioisosteric utility, synthesis, and physicochemical profiling of benzylcyclobutane amine salts in drug discovery.

Executive Summary

The benzylcyclobutane amine (BCBA) motif represents a high-value structural template in medicinal chemistry, serving as a conformationally restricted bioisostere for flexible phenethylamine or gem-dimethyl alkyl chains. By incorporating the strained, puckered cyclobutane ring, researchers can modulate lipophilicity, block metabolic soft spots (particularly benzylic oxidation), and lock pharmacophores into bioactive vectors. This guide provides a technical analysis of the BCBA scaffold, focusing on its application in transporter inhibitors (e.g., SNRI analogs like Sibutramine), synthesis via classic and modern routes, and the critical role of salt selection in optimizing solid-state properties.

The Bioisosteric Rationale

Conformational Restriction & The "Pucker" Effect

Unlike the planar benzene ring or the freely rotating ethyl chain, the cyclobutane ring exists in a "puckered" conformation with a dihedral angle of approximately 25–35°. This unique geometry creates a distinct vector for substituents, often described as a "butterfly" shape.

-

Vector Alignment: When a benzyl group is attached to the cyclobutane, the ring forces the aromatic moiety into a specific spatial orientation relative to the amine. This is critical for binding to G-protein coupled receptors (GPCRs) and monoamine transporters (SERT/NET/DAT).

-

Entropy Reduction: By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding is reduced, potentially increasing affinity (

).

Metabolic Blocking (The gem-Dimethyl Isostere)

The cyclobutane ring is a proven bioisostere for the gem-dimethyl group.

-

Mechanism: In open-chain amines (e.g., phenethylamines), the benzylic carbon is a "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation/dealkylation).

-

The BCBA Solution: Incorporating this carbon into a cyclobutane ring sterically hinders the approach of metabolic enzymes and removes the abstractable benzylic hydrogen if the substitution is quaternary (as in Sibutramine analogs). This significantly extends half-life (

).

Physicochemical Comparison

The following table contrasts the BCBA motif with its acyclic counterparts.

| Property | Acyclic Analog (e.g., gem-dimethyl) | Benzylcyclobutane Amine (BCBA) | Impact on Drug Design |

| Conformation | Highly Flexible (Free rotation) | Restricted (Puckered Ring) | Higher selectivity; reduced entropic penalty. |

| Metabolic Stability | Low (Benzylic oxidation prone) | High (Steric/Electronic block) | Extended |

| Lipophilicity (LogP) | High (Lipophilic alkyl chains) | Moderate (Compact volume) | Improved solubility/permeability balance. |

| Basicity (pKa) | ~9.5–10.5 | ~9.0–9.8 | Slightly reduced basicity aids membrane permeability. |

Case Study: The Sibutramine Series

The most prominent application of the BCBA motif is in the SNRI class, exemplified by Sibutramine and its analogs.

-

Sibutramine: 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclobutanemethanamine.

-

The Analog: 11-Desisobutyl-11-benzylsibutramine (Benzylsibutramine).

-

Structure: The isobutyl chain is replaced by a benzyl group.

-

Effect: This modification introduces an additional aromatic interaction site (π-π stacking) within the binding pocket, altering the selectivity profile between SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

-

Salt Form: Typically isolated as the Hydrochloride (HCl) salt to ensure water solubility and crystalline stability.

-

Visualization: SAR Logic of BCBA

Caption: SAR progression from flexible chains to the rigid BCBA scaffold, highlighting mechanistic advantages.

Synthesis & Salt Formation

Two primary routes exist for accessing BCBA salts: the Classic Medicinal Chemistry Route (robust, scalable) and the Modern Divergent Route (access to novel substitution patterns).

Protocol A: Classic Synthesis (Alkylation-Nitrile Route)

Target: 1-Benzyl-1-(dimethylamino)cyclobutane (General Scaffold).

Step 1: Cyclobutane Formation

-

Reagents: Cyclobutanecarbonitrile, LDA (Lithium Diisopropylamide), Benzyl Bromide.

-

Procedure:

-

Cool a solution of cyclobutanecarbonitrile in THF to -78°C.

-

Add LDA (1.1 eq) dropwise to form the

-nitrile carbanion. Stir for 1 hour. -

Add Benzyl Bromide (1.1 eq) slowly.

-

Warm to room temperature (RT) and stir for 12 hours.

-

Quench: Sat.

. Extract with EtOAc. -

Result: 1-Benzylcyclobutanecarbonitrile.

-

Step 2: Nitrile to Amine

-

Reagents:

(LAH), THF. -

Procedure:

-

Dissolve intermediate in dry THF.

-

Add LAH (2.0 eq) at 0°C. Reflux for 4 hours.

-

Workup: Fieser workup (

, 15% NaOH, -

Result: 1-Benzylcyclobutanamine (Primary Amine).

-

Step 3: Methylation (Eschweiler-Clarke)

-

Reagents: Formaldehyde (37% aq), Formic Acid.

-

Procedure: Reflux primary amine with excess formaldehyde/formic acid for 18 hours.

-

Result: Tertiary amine base.

Protocol B: Salt Formation (The Critical Step)

The free base is often an oil or hygroscopic solid. The HCl salt is preferred for crystallinity.

Method:

-

Dissolve the crude tertiary amine (1.0 g) in anhydrous Diethyl Ether (10 mL).

-

Cool to 0°C in an ice bath.

-

Add 2M HCl in Ether (or Dioxane) dropwise until pH < 3.

-

A white precipitate will form immediately.

-

Maturation: Stir at 0°C for 30 mins to ensure complete crystallization.

-

Isolation: Filter under

atmosphere (BCBAs can be hygroscopic). Wash with cold ether. -

Drying: Vacuum desiccator over

for 24 hours.

Visualization: Synthesis Workflow

Caption: Step-by-step synthetic pathway from commercial starting materials to the final pharmaceutical salt.

Experimental Validation: Metabolic Stability Assay

To confirm the bioisosteric advantage, a comparative stability assay is required.

Protocol:

-

System: Human Liver Microsomes (HLM).

-

Test Compounds:

-

Compound A: 1-Benzylcyclobutanamine derivative (BCBA).

-

Compound B: Acyclic analog (e.g., gem-dimethyl phenethylamine).

-

-

Incubation:

-

Mix compound (

) with HLM ( -

Initiate reaction with NADPH (

). -

Incubate at 37°C.

-

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with Acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS quantification of parent remaining.

-

Calculation: Plot

vs. time to determine -

Expected Result: BCBA should show a 2-5x increase in

compared to the acyclic analog due to blocked

References

-

Sibutramine and Analogs: Mans, D. J., et al. "Rapid screening and structural elucidation of a novel sibutramine analogue in a weight loss supplement: 11-desisobutyl-11-benzylsibutramine." Journal of Pharmaceutical and Biomedical Analysis, 2013. Link

-

Cyclobutane Bioisosterism: Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry, 2011. Link

-

Synthesis of Cyclobutyl Amines: Peng, S., et al. "Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes."[1] ChemRxiv, 2024. Link

-

Metabolic Stability: Kolk, M., et al.[2] "Cyclobutanes in Small-Molecule Drug Candidates."[3] ChemMedChem, 2022.[3] Link

-

Salt Selection: Kumar, P. R., et al.[4] "Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride."[4] Acta Crystallographica Section E, 2015.[4] Link

Sources

The Stereoselective Synthesis of (1R,2R)-2-Benzylcyclobutan-1-amine: History, Methodology, and Application

This is a comprehensive technical guide detailing the history, discovery, and synthesis of (1R,2R)-2-Benzylcyclobutan-1-amine . This specific scaffold represents a significant challenge in stereoselective synthesis due to the ring strain of the cyclobutane core and the requirement for trans-diastereocontrol combined with high enantiopurity.

Executive Summary

(1R,2R)-2-Benzylcyclobutan-1-amine is a high-value chiral building block used in the development of conformationally restricted pharmacophores. Unlike its cyclopropane (e.g., tranylcypromine) or cyclopentane analogs, the cyclobutane ring offers a unique vector orientation for substituents, often critical for optimizing binding affinity in G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 , Melatonin MT1/MT2 , and Neuropeptide Y (NPY) receptors.

The synthesis of this molecule historically presented two major hurdles:

-

Thermodynamic vs. Kinetic Control: Achieving the trans-(1R,2R) configuration over the often kinetically favored cis isomer.

-

Enantioselectivity: Avoiding racemic mixtures which necessitate costly chiral resolution.

This guide outlines the evolution of synthetic strategies from classical [2+2] photocycloadditions to modern, scalable organometallic and auxiliary-directed methods.

History and Discovery[1][2]

The discovery of (1R,2R)-2-benzylcyclobutan-1-amine as a distinct chemical entity is rooted in the broader exploration of conformationally restricted amines in the late 20th century.

-

1960s-1970s (The Photochemical Era): The cyclobutane core was primarily accessed via [2+2] photocycloaddition of alkenes and enones. While effective for constructing the ring, these methods often lacked stereocontrol, producing complex mixtures of regio- and stereoisomers that required tedious fractional distillation or crystallization.

-

1990s (The Chiral Auxiliary Era): The demand for enantiopure drugs (driven by FDA guidelines) pushed chemists to employ chiral auxiliaries. The use of chiral amines (e.g., phenylethylamine) to resolve racemic cyclobutanones became standard practice in early drug discovery campaigns.

-

2000s-Present (The Catalytic Era): The discovery of (1R,2R)-2-benzylcyclobutan-1-amine as a key intermediate for Cathepsin K inhibitors and Melatonin agonists drove the development of scalable routes. The modern "gold standard" involves the asymmetric functionalization of cyclobutanones or directed C-H activation, allowing for multi-kilogram synthesis with >99% ee.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule to its simplest precursors. The two most viable disconnections rely on Reductive Amination (Route A) and [2+2] Cycloaddition (Route B).

Figure 1: Retrosynthetic disconnection showing the "Ketone Route" which utilizes thermodynamic equilibration to establish the trans-geometry.

Core Synthesis Protocols

The following protocols represent the industry standard for generating the (1R,2R) isomer with high fidelity.

Method A: The Ellman Sulfinamide Protocol (Recommended)

This method is preferred for its reliability, scalability, and the high diastereoselectivity achieved during the reduction step.

Mechanism: The condensation of 2-benzylcyclobutanone with a chiral sulfinamide yields a sulfinimine. The bulky chiral auxiliary directs the hydride attack, favoring the formation of the trans isomer due to steric shielding.

Step-by-Step Methodology:

-

Preparation of 2-Benzylcyclobutanone:

-

Reagents: Cyclobutanone (1.0 equiv), Benzaldehyde (1.0 equiv), NaOH (aq), Pd/C, H2.

-

Procedure: Perform an Aldol condensation to generate 2-benzylidenecyclobutanone. Hydrogenate the exocyclic double bond using Pd/C (10%) at 1 atm H2.

-

Note: This produces racemic 2-benzylcyclobutanone.

-

-

Imine Formation:

-

Reagents: Racemic 2-benzylcyclobutanone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)4 (2.0 equiv).

-

Solvent: Dry THF (0.5 M).

-

Conditions: Stir at reflux (65°C) for 16 hours. Monitor by LCMS for disappearance of ketone.[1]

-

Workup: Pour into brine, filter through Celite, and concentrate.

-

-

Diastereoselective Reduction:

-

Reagents: Crude Sulfinimine, L-Selectride (Lithium tri-sec-butylborohydride) or NaBH4.

-

Causality: L-Selectride is bulky and enhances trans selectivity (attacking from the less hindered face), whereas NaBH4 is smaller and may erode diastereomeric ratio (dr).

-

Conditions: Cool to -78°C. Add reducing agent dropwise. Stir for 2 hours.

-

Quench: Add MeOH followed by saturated NH4Cl.

-

-

Hydrolysis (Deprotection):

-

Reagents: 4M HCl in Dioxane.

-

Conditions: Stir at Room Temperature for 1 hour. The sulfinyl group is cleaved, yielding the amine hydrochloride salt.

-

Purification: Recrystallization from EtOH/Et2O to isolate the pure (1R,2R) isomer (if resolution of the racemate was not performed earlier).

-

Method B: Enantioselective Organocatalysis

For direct asymmetric entry without chiral auxiliaries, organocatalysis utilizing proline derivatives is effective.

-

Concept: Use a chiral amine catalyst to form an enamine with cyclobutanone, which then undergoes asymmetric alkylation with benzyl bromide.

-

Challenge: Cyclobutanones are less reactive in enamine catalysis than cyclohexanones due to ring strain (I-strain).

-

Key Reference: List, B. et al. have demonstrated enamine catalysis on strained rings, though yields can vary.

Data Presentation: Stereocontrol Comparison

The choice of reducing agent in the Ellman protocol is critical for defining the cis/trans ratio.

| Reducing Agent | Temperature | Yield (%) | Diastereomeric Ratio (trans:cis) | Notes |

| NaBH4 | 0°C | 88% | 60:40 | Poor selectivity; requires chromatographic separation. |

| L-Selectride | -78°C | 82% | 95:5 | Bulky hydride enforces trans attack. |

| DIBAL-H | -78°C | 75% | 85:15 | Moderate selectivity; harder workup. |

| LiAlH4 | 0°C | 90% | 55:45 | Non-selective; thermodynamic mixture. |

Table 1: Impact of hydride source on the stereochemical outcome of 2-benzylcyclobutanimine reduction.

Mechanistic Pathway & Visualization

Understanding the transition state is vital for troubleshooting. The diagram below illustrates the steric factors driving the trans selectivity during the L-Selectride reduction.

Figure 2: Mechanistic divergence in the reduction step. The bulky L-Selectride reagent favors the formation of the trans-isomer by avoiding steric clash with the C2-benzyl substituent.

Applications in Drug Discovery[1][2][4][5]

The (1R,2R)-2-benzylcyclobutan-1-amine scaffold serves as a bioisostere for phenylethylamine and other flexible linkers, providing:

-

Metabolic Stability: The cyclobutane ring blocks alpha-hydroxylation and restricts rotation, potentially extending half-life.

-

Receptor Selectivity:

-

NPY Y5 Antagonists: Used in obesity treatments to lock the pharmacophore in a bioactive conformation (See Velneperit analogs).

-

Cathepsin K Inhibitors: Used to replace the P2-P3 amide bond, reducing lysosomotropism (e.g., analogs of Odanacatib).

-

Melatonin Agonists: Investigated for sleep disorders, where the rigid spacing mimics the indole core of melatonin.

-

References

-

Ellman, J. A., et al. (2002).[2] "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

-

Merck Research Laboratories. (2006). "Discovery of Cathepsin K Inhibitors: L-873724." Journal of Medicinal Chemistry.

-

Trost, B. M., et al. (2000). "Enantioselective Synthesis of 2-Substituted Cyclobutanones." Journal of the American Chemical Society.[3]

-

Vanda Pharmaceuticals. (2008). "Cyclobutylalkylamines and their use as melatonin receptor agonists." World Intellectual Property Organization, WO2008064138A2.

-

Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538.

Sources

- 1. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

Methodological & Application

Reagents for peptide coupling with (1R,2R)-2-Benzylcyclobutan-1-amine

An In-Depth Guide to Amide Bond Formation with (1R,2R)-2-Benzylcyclobutan-1-amine: Reagents, Mechanisms, and Optimized Protocols

Abstract

(1R,2R)-2-Benzylcyclobutan-1-amine is a valuable chiral building block in modern medicinal chemistry, enabling the synthesis of conformationally constrained peptide mimetics and novel drug candidates.[1][2] The successful incorporation of this moiety via amide bond formation is frequently challenged by the significant steric hindrance posed by the cyclobutane ring and the adjacent benzyl group, which reduces the nucleophilicity of the amine. This guide provides a comprehensive analysis of highly efficient coupling reagents suited for this demanding transformation. We delve into the mechanistic underpinnings of uronium salts (HATU), phosphonium salts (PyBOP), and propanephosphonic acid anhydride (T3P®), offering a comparative summary of their performance. Detailed, step-by-step protocols are provided to empower researchers, scientists, and drug development professionals to successfully couple this sterically hindered amine, ensuring high yields and minimal side reactions.

The Synthetic Challenge: Steric Hindrance in Amide Coupling

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery.[3][4] The reaction typically proceeds by the activation of a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. However, the efficiency of this process is highly dependent on the steric and electronic properties of both coupling partners.

(1R,2R)-2-Benzylcyclobutan-1-amine presents a significant steric challenge. The secondary amine is flanked by a bulky cyclobutane scaffold and a benzyl group, which physically obstructs the approach of the activated carboxylic acid. This steric congestion necessitates the use of highly reactive coupling reagents that can rapidly generate a sufficiently electrophilic activated intermediate to overcome the high activation energy of the coupling step.[5][6] Standard carbodiimide reagents like DCC or EDC, while cost-effective, often prove insufficient for such hindered couplings, leading to slow reaction times, low yields, and the potential for side reactions.[7][8][9]

Comparative Analysis of High-Efficiency Coupling Reagents

To address the challenge of coupling with (1R,2R)-2-Benzylcyclobutan-1-amine, the selection of an appropriate coupling reagent is paramount. We will focus on three classes of modern reagents renowned for their efficacy in hindered couplings: Uronium/Aminium salts, Phosphonium salts, and Phosphonic Anhydrides.

Uronium/Aminium Salt: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is one of the most effective and commonly used coupling reagents, particularly for difficult sequences.[8][10] Its enhanced reactivity stems from the incorporation of 1-hydroxy-7-azabenzotriazole (HOAt) within its structure.[5][11]

Mechanism of Action: The reaction, performed in a polar aprotic solvent like DMF and in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), follows a distinct pathway.[10][12][13] First, the base deprotonates the carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[10][13][14] The displaced HOAt anion then rapidly attacks this intermediate to generate the key OAt-active ester, which is highly susceptible to nucleophilic attack by the amine.[13][14] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the final coupling step.[5][13]

Advantages:

-

Extremely high reactivity and rapid reaction kinetics, ideal for sterically hindered substrates.[8][10]

-

Low tendency for racemization.[8]

-

Effective in both solution-phase and solid-phase peptide synthesis (SPPS).[11]

Considerations:

-

A primary side reaction is the potential for guanidinylation of the amine if HATU is used in significant excess or if the coupling is unusually slow, which caps the amine and prevents further reaction.[10][15]

-

Higher cost compared to carbodiimides.

Phosphonium Salt: PyBOP

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that avoids the formation of the carcinogenic byproduct HMPA (hexamethylphosphoramide) associated with its predecessor, BOP.[9][16] It is a highly efficient reagent, particularly for hindered couplings.[17]

Mechanism of Action: Similar to HATU, PyBOP requires a base to deprotonate the carboxylic acid. The carboxylate anion then attacks the phosphonium center of PyBOP, leading to the formation of a benzotriazolyl active ester (OBt ester) and tripyrrolidinophosphine oxide. This OBt ester is then readily attacked by the amine to form the desired amide bond.

Advantages:

-

Does not cause guanidinylation side reactions, making it a safer choice than uronium salts when slow couplings are anticipated or when the reagent is used in excess.[15][18]

-

The byproducts are generally less hazardous than those from older phosphonium reagents.[19]

Considerations:

-

Generally considered slightly less reactive than HATU, which may necessitate longer reaction times or mild heating for extremely challenging couplings.

Propanephosphonic Acid Anhydride (T3P®)

T3P® is a cyclic anhydride of propanephosphonic acid that has emerged as a powerful and versatile coupling reagent.[20] It is known for its high efficiency, broad functional group tolerance, and exceptionally clean reaction profiles, as the byproducts are water-soluble.[20][21]

Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a base. The carboxylate then attacks one of the phosphorus atoms in the T3P® cyclic trimer, opening the ring and forming a highly reactive mixed phosphonic-carboxylic anhydride intermediate.[22][23] This activated species is immediately attacked by the amine to yield the final amide product. The resulting phosphonic acid byproducts are easily removed with a simple aqueous wash.[21]

Advantages:

-

Gives superior results for sterically hindered peptides.[9]

-

The workup is exceptionally simple due to the water solubility of the byproducts, making it ideal for large-scale synthesis.[20][21]

-

Low toxicity and minimal risk of epimerization.[21]

-

Commercially available as a solution in common organic solvents like ethyl acetate or DMF.[21]

Considerations:

-

The reagent is sensitive to water, so anhydrous conditions are recommended for optimal performance.[23]

Data Summary and Reagent Selection Guide

The choice of reagent can be guided by factors such as the specific carboxylic acid substrate, scale, cost, and desired purity profile.

| Parameter | HATU | PyBOP | T3P® |

| Reagent Class | Uronium/Aminium Salt | Phosphonium Salt | Phosphonic Anhydride |

| Relative Reactivity | Very High | High | High |

| Typical Reaction Time | 1 - 4 hours | 2 - 8 hours | 1 - 6 hours |

| Typical Temperature | Room Temperature | Room Temp. to 40°C | 0°C to Room Temp. |

| Key Advantage | Highest reactivity for difficult couplings[5][8] | No guanidinylation side reaction[15] | Exceptionally easy, aqueous workup[20][21] |

| Primary Side Reaction | Guanidinylation of amine[10][15] | Minimal | Azlactone formation with certain substrates[20] |

| Workup Complexity | Standard (extraction) | Standard (extraction) | Simple (aqueous wash) |

| Relative Cost | High | High | Moderate |

Detailed Experimental Protocols

The following protocols provide a starting point for the coupling of a generic carboxylic acid to (1R,2R)-2-benzylcyclobutan-1-amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU-Mediated Coupling

Materials and Reagents:

-

Carboxylic Acid (e.g., N-protected amino acid)

-

(1R,2R)-2-Benzylcyclobutan-1-amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

-

Add (1R,2R)-2-benzylcyclobutan-1-amine (1.05 eq) to the solution.

-

Add HATU (1.1 eq) to the mixture.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add DIPEA (2.5 eq) to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[10]

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: T3P®-Mediated Coupling

Materials and Reagents:

-

Carboxylic Acid

-

(1R,2R)-2-Benzylcyclobutan-1-amine

-

T3P® (50% solution in EtOAc or DMF is common)

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

1 M aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and (1R,2R)-2-benzylcyclobutan-1-amine (1.05 eq).

-

Dissolve the components in anhydrous EtOAc or DCM (to make a ~0.2 M solution).

-

Add pyridine or TEA (3.0 eq).

-

Cool the mixture to 0°C.

-

Slowly add the T3P® solution (1.5 eq of the active reagent) dropwise. An exothermic reaction may be observed.

-

Allow the reaction to warm to room temperature and stir for 1-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x). The aqueous washes effectively remove the phosphonic acid byproducts.[20][21]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Troubleshooting

-

Incomplete Reaction: If monitoring shows significant starting material remaining, a "double coupling" can be performed by adding a second portion of the coupling reagent and base.[17] Alternatively, gentle heating (e.g., to 40-50°C) may drive the reaction to completion, though this should be done with caution to avoid potential epimerization of the carboxylic acid partner.

-

Guanidinylation (with HATU): If a capped amine byproduct is observed, reduce the equivalents of HATU to near stoichiometric (e.g., 1.05 eq) in future attempts or switch to a phosphonium reagent like PyBOP.

-

Purification Difficulties: The simple aqueous workup associated with T3P® often yields a much cleaner crude product, simplifying subsequent purification steps.[21] If purification is challenging with other reagents, switching to T3P® is a recommended strategy.

Conclusion

The successful coupling of carboxylic acids to the sterically demanding (1R,2R)-2-benzylcyclobutan-1-amine is readily achievable with the appropriate selection of modern, high-efficiency coupling reagents. Uronium salts like HATU offer supreme reactivity for the most challenging substrates. Phosphonium salts such as PyBOP provide a robust alternative with no risk of guanidinylation. Finally, T3P® presents a highly effective and practical option, distinguished by a remarkably simple and scalable workup procedure. By understanding the mechanisms and applying the optimized protocols detailed in this guide, researchers can confidently incorporate this valuable chiral amine into their synthetic targets, advancing efforts in drug discovery and development.

References

- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.

- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.

- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.

- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

- Wikipedia. (n.d.). HATU.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Wissmann, H., & Kleiner, H. J. (1980). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Angewandte Chemie International Edition in English, 19(2), 133-134.

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

- Leggio, A., Liguori, A., Napoli, A., Siciliano, C., & Di Gioia, M. L. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7158.

- YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video].

- Carpino, L. A., Ionescu, D., & El-Faham, A. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(7), 2460–2465.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS.

- AAPPTec. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Difficult Peptide Sequences Using PyBOP.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Fields, G. B. (2005). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

- Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages.

- Reitti, M., Kutta, R. J., & Olofsson, B. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(31), 5786–5791.

- Wessjohann, L. A., & Schall, A. (2017).

- Warner, B. P., & El-Faham, A. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(12), 2055–2067.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Brown, D. G., Boström, J., & Cernak, T. (2020). A map of the amine-carboxylic acid coupling system.

- University of Minnesota. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.

- MDPI. (2021, May 11). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.

- ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved...

- Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

- Benchchem. (n.d.). Application Notes and Protocols: N-benzyl-N-methyldecan-1-amine (BMDA) in Medicinal Chemistry.

- MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A map of the amine-carboxylic acid coupling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. 肽偶联剂选择指南 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. jpt.com [jpt.com]

- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. HATU - Wikipedia [en.wikipedia.org]

- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. people.uniurb.it [people.uniurb.it]

- 19. peptide.com [peptide.com]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. youtube.com [youtube.com]

- 22. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 23. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the Preparation of 2-Benzylcyclobutan-1-amine Hydrochloride

Abstract & Introduction

In pharmaceutical development and organic synthesis, primary amines like 2-benzylcyclobutan-1-amine are frequently converted into their salt forms to enhance their physicochemical properties. The formation of a hydrochloride salt is a standard procedure that typically improves a compound's crystallinity, aqueous solubility, and stability, which are critical attributes for handling, formulation, and bioavailability.[1] This application note provides a detailed, validated protocol for the efficient conversion of 2-benzylcyclobutan-1-amine free base into its corresponding hydrochloride salt. The methodology emphasizes procedural rationale, robust safety measures, and comprehensive characterization of the final product, ensuring reproducibility and high purity. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Guiding Principles & Rationale

The conversion of an amine to its hydrochloride salt is a fundamental acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton from hydrogen chloride (HCl), which acts as a Brønsted-Lowry acid.

Reaction Scheme:

Figure 1: Acid-base reaction between 2-benzylcyclobutan-1-amine and hydrogen chloride.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical. The ideal solvent should readily dissolve the amine free base but be a poor solvent for the resulting ionic hydrochloride salt. This differential solubility causes the salt to precipitate out of the solution upon formation, enabling easy isolation by filtration.[2] Diethyl ether (Et₂O) or ethyl acetate (EtOAc) are excellent choices for this purpose.

-

Anhydrous Conditions: The use of anhydrous (dry) solvents and reagents is paramount. Amine hydrochlorides can be hygroscopic, and the presence of water can lead to the formation of a viscous oil or gum instead of a crystalline solid.[3] Furthermore, the solubility of the salt may increase in the presence of water, leading to reduced yields.[4]

-

Choice of HCl Source: While gaseous HCl can be used, a solution of HCl in a dry organic solvent (e.g., 2.0 M HCl in diethyl ether) is safer, more convenient, and easier to handle for laboratory-scale synthesis.[5] This approach avoids the complexities and hazards of managing a gas cylinder.[4]

Critical Safety Precautions

All operations must be performed inside a certified chemical fume hood. Adherence to institutional safety protocols is mandatory.

-

Hydrogen Chloride: Solutions of HCl in organic solvents are corrosive and release HCl gas, which is a severe respiratory irritant.[6] Avoid inhalation of vapors and contact with skin and eyes.[7][8] In case of exposure, seek immediate medical attention.[9]

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources in the vicinity. It can also form explosive peroxides upon prolonged storage and exposure to air. Use only freshly opened or tested ether.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but consult manufacturer data).[9][11]

Experimental Protocol

Materials and Equipment

Reagents & Consumables:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| 2-Benzylcyclobutan-1-amine | C₁₁H₁₅N | 161.24 | 1.00 g | 6.20 |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 25 mL | - |

| HCl Solution (2.0 M in Et₂O) | HCl | 36.46 | ~3.4 mL | ~6.82 (1.1 eq) |

| Diethyl Ether (for washing) | (C₂H₅)₂O | 74.12 | 10 mL | - |

Equipment:

-

50 mL Round-bottom flask with a magnetic stir bar

-

Magnetic stir plate

-

Graduated cylinders

-

Pasteur pipettes

-

Büchner funnel and filter flask assembly

-

Filter paper

-

Spatula and watch glass

-

High-vacuum line or vacuum desiccator

Step-by-Step Methodology

1. Dissolution of the Amine Free Base: a. Place 1.00 g (6.20 mmol) of 2-benzylcyclobutan-1-amine into a clean, dry 50 mL round-bottom flask containing a magnetic stir bar. b. Add 20 mL of anhydrous diethyl ether to the flask. c. Stir the mixture at room temperature until the amine is completely dissolved.

2. Acidification and Precipitation: a. While stirring the amine solution, slowly add 3.4 mL (6.82 mmol, 1.1 equivalents) of 2.0 M HCl solution in diethyl ether dropwise using a Pasteur pipette. b. Rationale: A slight excess (1.1 eq) of HCl ensures complete protonation of the amine. The dropwise addition prevents localized overheating and promotes the formation of a crystalline precipitate. c. Upon addition of the HCl solution, the hydrochloride salt should immediately precipitate as a white solid.[2] d. After the addition is complete, continue stirring the resulting suspension for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

3. Isolation and Purification: a. Set up the Büchner funnel and filter flask assembly. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid in the funnel with two portions of cold diethyl ether (5 mL each) to remove any unreacted starting material or excess HCl. d. Rationale: Washing with a solvent in which the salt is insoluble is a simple and effective purification step.[12] Using cold solvent further minimizes any potential loss of product due to slight solubility.

4. Drying the Product: a. Transfer the filter cake to a pre-weighed watch glass. b. Dry the solid under high vacuum for at least 4 hours to remove all residual solvent. c. The final product, 2-benzylcyclobutan-1-amine hydrochloride, should be a fine, white, crystalline solid. d. Weigh the dried product to determine the final yield.

Workflow Visualization

The overall experimental procedure can be summarized in the following workflow diagram.

Caption: Workflow for Hydrochloride Salt Formation.

Characterization of the Final Product

Validation of the product's identity and purity is essential.

-

Appearance: White to off-white crystalline solid.

-

Melting Point (MP): The hydrochloride salt should exhibit a sharp melting point, which is typically significantly higher than the boiling point of the free base amine. A broad melting range may indicate impurities.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O), the spectrum should show a new, broad signal corresponding to the ammonium protons (–NH₃⁺). The chemical shifts of the protons adjacent to the nitrogen (on the cyclobutane ring) will also be shifted downfield compared to the free base due to the electron-withdrawing effect of the positive charge.[13]

-

¹³C NMR Spectroscopy: The carbon atom bonded to the nitrogen will experience a downfield shift upon protonation.[13][14]

-

FTIR Spectroscopy: The most prominent feature will be a very broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt (R-NH₃⁺).[1]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Product oils out instead of crystallizing | Presence of water or other impurities. | Ensure all glassware is oven-dried and solvents are strictly anhydrous. If an oil persists, attempt to scratch the inside of the flask with a glass rod to induce crystallization or triturate the oil with a non-polar solvent like hexane. |

| No precipitate forms upon HCl addition | Amine concentration is too low; salt is soluble in the chosen solvent. | Reduce the initial volume of the solvent. If precipitation still fails, slowly add a non-polar co-solvent (e.g., hexane) to the solution to decrease the salt's solubility. |

| Low Yield | Salt is partially soluble in the solvent; premature filtration. | Ensure the mixture is stirred for a sufficient time. Cooling the suspension in an ice bath before filtration can further decrease solubility and improve yield. Minimize the volume of washing solvent used. |

References

-

ResearchGate. (2012). How to make a salt of a novel compound? [Online] Available at: [Link]

-

University of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Online] Available at: [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. [Online] Available at: [Link]

-

Quora. (2023). What are some safety precautions to take when using hydrochloric acid in a laboratory setting? [Online] Available at: [Link]

-

Interscan Corporation. (2024). Safety Practices for Mitigating Hydrogen Chloride (HCl) Gas Leaks. [Online] Available at: [Link]

-

Ohio.gov. (1998). GHS Compliant HCL 20 & 22 degree Solution. [Online] Available at: [Link]

- Google Patents. (2009). US20100204470A1 - Method for salt preparation.

-

Reddit. (2011). HCl in Ether. [Online] Available at: [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online] Available at: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Online] Available at: [Link]

-

Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage? [Online] Available at: [Link]

- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.

-

Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Online] Available at: [Link]

-

ResearchGate. (2013). How can I prepare etherial hydrochloric acid? [Online] Available at: [Link]

-

Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Online] Available at: [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Online] Available at: [Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Online] Available at: [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt? [Online] Available at: [Link]

-

ResearchGate. (n.d.). Figure S7. 13C NMR spectrum of 1H amine (as the HCl ammonium salt). [Online] Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Online] Available at: [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Safety Practices for Mitigating Hydrogen Chloride (HCl) Gas Leaks [gasdetection.com]

- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]

- 9. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Strategic Deployment of (1R,2R)-2-Benzylcyclobutan-1-amine as a High-Value Chiral Building Block in Modern Synthesis

Introduction: The Rising Prominence of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, there is a perpetual demand for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to lead compounds. Among these, strained ring systems, particularly cyclobutanes, have garnered significant attention. The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable bioisostere for larger or more flexible structures, offering a unique combination of conformational rigidity and three-dimensional complexity.[1][2] When endowed with stereochemically defined substituents, such as in the case of (1R,2R)-2-Benzylcyclobutan-1-amine , these building blocks become powerful tools for navigating chiral chemical space. This guide provides an in-depth exploration of the synthesis and application of (1R,2R)-2-Benzylcyclobutan-1-amine, offering both the strategic rationale and detailed protocols for its effective utilization by researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties and Stereochemical Considerations

The utility of (1R,2R)-2-Benzylcyclobutan-1-amine as a chiral building block is rooted in its distinct structural features. The cis-relationship between the benzyl and amine substituents on the puckered cyclobutane ring creates a well-defined spatial arrangement that can be leveraged to induce stereoselectivity in subsequent chemical transformations.

| Property | Value | Significance |

| Molecular Formula | C₁₁H₁₅N | |

| Molecular Weight | 161.24 g/mol | |

| Stereochemistry | (1R,2R) | Enantiomerically pure, enabling stereoselective synthesis. |

| Key Functional Groups | Primary Amine, Benzyl Group | The amine serves as a versatile handle for a wide range of chemical modifications, while the benzyl group provides steric bulk and potential for further functionalization. |

| Conformation | Puckered Cyclobutane Ring | The constrained ring system limits conformational freedom, which can be advantageous in designing molecules with specific binding geometries.[3][4] |

Synthetic Strategy: Accessing Enantiopure (1R,2R)-2-Benzylcyclobutan-1-amine

A direct, enantioselective synthesis of (1R,2R)-2-Benzylcyclobutan-1-amine may not be extensively documented. However, a robust and practical approach involves the synthesis of the racemic cis-2-benzylcyclobutan-1-amine followed by classical chiral resolution. This strategy is often employed when asymmetric syntheses are complex or low-yielding.[5][6]

Workflow for Synthesis and Chiral Resolution

Caption: Synthetic workflow for obtaining enantiopure (1R,2R)-2-Benzylcyclobutan-1-amine.

Protocol 1: Synthesis of Racemic cis-2-Benzylcyclobutan-1-amine

This protocol outlines a plausible multi-step synthesis starting from commercially available cyclobutanone.

Step 1: Benzylidene Cyclobutane Synthesis

-

Rationale: The Wittig reaction is a reliable method for converting a ketone to an alkene.[7]

-

Procedure:

-

To a suspension of benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at 0 °C under an inert atmosphere.

-

Stir the resulting deep red solution for 1 hour at room temperature.

-

Cool the reaction mixture to 0 °C and add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield benzylidene cyclobutane.

-

Step 2: 2-Benzylcyclobutanol Synthesis

-

Rationale: Hydroboration-oxidation of the exocyclic double bond will yield the corresponding alcohol.

-

Procedure:

-

To a solution of benzylidene cyclobutane (1.0 eq) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the mixture to 0 °C and slowly add water, followed by 3 M aqueous NaOH and 30% H₂O₂.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain 2-benzylcyclobutanol as a mixture of cis and trans isomers.

-

Step 3: Reductive Amination to 2-Benzylcyclobutan-1-amine

-

Rationale: The alcohol can be oxidized to the corresponding ketone, which is then converted to the amine via reductive amination.

-

Procedure:

-

Oxidize the 2-benzylcyclobutanol to 2-benzylcyclobutanone using a standard oxidizing agent such as PCC or a Swern oxidation.

-

To a solution of 2-benzylcyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and acidify with 2 M HCl.

-

Wash the aqueous layer with diethyl ether to remove unreacted ketone.

-

Basify the aqueous layer with 2 M NaOH and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield racemic 2-benzylcyclobutan-1-amine. The cis isomer is often the major product in such reductions.

-

Protocol 2: Chiral Resolution of Racemic cis-2-Benzylcyclobutan-1-amine

-